N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique chemical properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,3-diphenylpropylamine with oxalyl chloride to form an intermediate, which is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may offer advantages over existing treatments.
Mechanism of Action
The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(3,3-Diphenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea: Similar in structure but with a urea moiety instead of an oxalamide.
1-(3,3-Diphenylpropyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea: Contains a benzodioxole ring, offering different chemical properties.
1-(3,3-Diphenylpropyl)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}urea: Features a trifluoromethylsulfanyl group, which may influence its reactivity and applications.
Uniqueness
N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is unique due to its oxalamide functional group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O2/c25-24(26,27)19-12-7-13-20(16-19)29-23(31)22(30)28-15-14-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,21H,14-15H2,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKORTDAJJBPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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